4-(Benzyloxy)picolinaldehyde

SHP2 allosteric inhibitors Medicinal chemistry Patent-protected intermediates

4-(Benzyloxy)picolinaldehyde (CAS 63071-14-7; MFCD18256122) is a bifunctional pyridine building block combining a 2‑formyl group with a 4‑benzyloxy substituent (C₁₃H₁₁NO₂; MW 213.23 g/mol). The compound is a crystalline solid with a reported melting point of 89.5 °C and a predicted XLogP3‑AA of 2.1, conferring moderate lipophilicity suitable for downstream medicinal‑chemistry derivatisation.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 63071-14-7
Cat. No. B1589955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)picolinaldehyde
CAS63071-14-7
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=NC=C2)C=O
InChIInChI=1S/C13H11NO2/c15-9-12-8-13(6-7-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyUJFIYDAKNVSOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)picolinaldehyde (CAS 63071-14-7) Procurement Guide: Physicochemical Identity & Vendor‑Grade Specifications


4-(Benzyloxy)picolinaldehyde (CAS 63071-14-7; MFCD18256122) is a bifunctional pyridine building block combining a 2‑formyl group with a 4‑benzyloxy substituent (C₁₃H₁₁NO₂; MW 213.23 g/mol) [1]. The compound is a crystalline solid with a reported melting point of 89.5 °C and a predicted XLogP3‑AA of 2.1, conferring moderate lipophilicity suitable for downstream medicinal‑chemistry derivatisation [1]. Commercial availability typically spans 95 %–98 % purity, and storage at –20 °C under inert atmosphere is recommended to preserve aldehyde integrity [2]. Its primary documented role is as a key intermediate in the patent‑protected synthesis of SHP2 allosteric inhibitors (WO 2018/172984), distinguishing it from regioisomeric benzyloxy‑picolinaldehydes that serve unrelated patent families . The compound is supplied exclusively for research and development purposes and is not intended for human or veterinary use .

Why 4‑(Benzyloxy)picolinaldehyde Cannot Be Replaced by Its 3‑ or 6‑Substituted Regioisomers


Although 3‑, 4‑, and 6‑(benzyloxy)picolinaldehyde share identical molecular formulae (C₁₃H₁₁NO₂; MW 213.23), the position of the benzyloxy group on the pyridine ring dictates profoundly different synthetic utility, patent assignment, and downstream biological relevance [1]. The 4‑substituted isomer is the explicit intermediate in WO 2018/172984 for constructing SHP2 allosteric inhibitors, a therapeutic target with no marketed drugs and intense patent competition . In contrast, the 3‑substituted isomer appears in Pfizer’s US 2008/85887 for distinct chemical matter, and the 6‑substituted isomer is marketed as a generic kinase‑inhibitor building block without the same patent‑anchored positioning [2]. Critically, the 4‑benzyloxy substitution is chemically non‑interchangeable with the 3‑ or 6‑analogues because the aldehyde at position 2 precludes simple positional scrambling; procurement of the wrong regioisomer leads to an entirely different patent scope and synthetic pathway, rendering generic substitution scientifically and legally invalid.

Quantitative Differentiation Evidence: 4‑(Benzyloxy)picolinaldehyde vs. Closest Regioisomeric & Functional Analogs


Regiochemical Positioning Determines Patent Utility: SHP2 Inhibitor Intermediate (WO 2018/172984) vs. Unrelated 3‑Substituted Analog (US 2008/85887)

The 4‑benzyloxy isomer is explicitly synthesized and used as an intermediate in WO 2018/172984 (Jacobio Pharmaceuticals), a foundational patent covering SHP2 allosteric inhibitors—a high‑value oncology target with no approved drugs . The synthetic protocol reported on ChemicalBook (0.40 g product from 0.50 g alcohol; 80 % yield using Dess‑Martin periodinane) is directly extracted from this patent . In contrast, the 3‑benzyloxy isomer is prepared via MnO₂ oxidation (98 % yield) and cited in Pfizer’s US 2008/85887 for unrelated chemical matter . No patent or literature evidence places the 3‑ or 6‑substituted isomers within the SHP2 inhibitor chemical space.

SHP2 allosteric inhibitors Medicinal chemistry Patent-protected intermediates

Physical State & Melting Point: Crystalline Solid (89.5 °C) vs. Low‑Melting or Oily Comparators

4‑(Benzyloxy)picolinaldehyde is reported as a solid with a melting point of 89.5 °C, enabling straightforward handling, weighing, and purification by recrystallisation . The 3‑benzyloxy isomer is described as a brown oil that solidifies upon standing, indicating a lower melting point and more challenging purification profile . The 4‑hydroxymethyl analog (CAS 212914-74-4) is also a low‑melting solid but lacks the benzyl protecting group, limiting its orthogonal deprotection options .

Solid‑phase handling Purification Formulation

Commercially Available Purity: 97–98 % vs. 95 % Baseline for Closest Regioisomer

Multiple independent vendors list 4‑(benzyloxy)picolinaldehyde at 97 % (Coolpharm) or 98 % purity (Shanghai Yuanye) [1]. The 3‑substituted regioisomer from AKSci is specified at a minimum purity of 95 % . While both isomers are available at higher purities from certain suppliers, the baseline specification for the 4‑isomer from multiple vendors is ≥ 97 %, providing a procurement advantage for applications requiring higher initial purity without additional purification.

Vendor sourcing Purity specification Quality control

Downstream Derivative Potential: Exclusive Access to 4‑(Benzyloxy)picolinimidamide via Direct Conversion

The 4‑benzyloxy aldehyde serves as the direct precursor to 4‑(benzyloxy)picolinimidamide hydrochloride (CAS 1179361-83-1), a compound explored for anti‑inflammatory and oncology applications [1]. This transformation exploits the 2‑formyl group for amidine formation under acidic conditions—a reaction that is regiochemically impossible with the 3‑ or 6‑substituted isomers because the aldehyde position relative to the benzyloxy group dictates the electronic environment for nucleophilic attack . No equivalent picolinimidamide derivative is reported from the 3‑ or 6‑benzyloxy isomers.

Amidine synthesis Anti-inflammatory Oncology research

High‑Value Application Scenarios for 4‑(Benzyloxy)picolinaldehyde Based on Quantified Differentiation


SHP2 Allosteric Inhibitor Medicinal Chemistry Programs

Research groups pursuing SHP2 allosteric inhibitors should procure 4‑(benzyloxy)picolinaldehyde as the explicit intermediate specified in WO 2018/172984 . The compound enables construction of the pyridine‑based core scaffold described in the Jacobio patent family. Use of the 3‑ or 6‑benzyloxy isomer yields a different substitution pattern that falls outside the claimed chemical space, jeopardising patent validity and SAR continuity.

Picolinimidamide‑Focused Kinase or Anti‑Inflammatory Probe Synthesis

For laboratories synthesising 4‑(benzyloxy)picolinimidamide derivatives as anti‑inflammatory or kinase‑targeted probes, 4‑(benzyloxy)picolinaldehyde is the requisite starting material [1]. The 2‑formyl group undergoes direct condensation with amidine nucleophiles; no alternative regioisomer provides this transformation, making the 4‑substituted compound irreplaceable for this SAR exploration.

Solid‑Phase or Automated Parallel Synthesis Requiring Crystalline Aldehyde Building Blocks

Automated synthesis platforms benefit from crystalline, high‑melting building blocks for reliable solid dispensing. With a melting point of 89.5 °C and commercial purity of 97–98 %, 4‑(benzyloxy)picolinaldehyde is better suited for automated weighing stations than the oily or low‑melting 3‑substituted isomer, reducing handling errors and improving workflow reproducibility [2].

Benzyl‑Protected Intermediate for Orthogonal Deprotection Strategies

In multi‑step syntheses requiring a benzyl protecting group that can be selectively removed via hydrogenolysis without affecting other functional groups, the 4‑benzyloxy substitution offers a clean deprotection handle. Combined with the 2‑aldehyde, this enables sequential functionalisation strategies (e.g., reductive amination followed by debenzylation) that are not accessible with the 4‑hydroxymethyl or 3‑benzyloxy analogs, which lack the same orthogonal reactivity profile .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)picolinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.